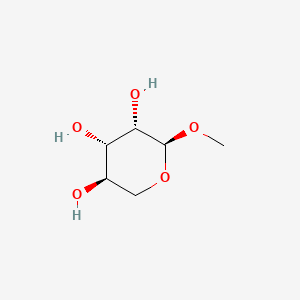

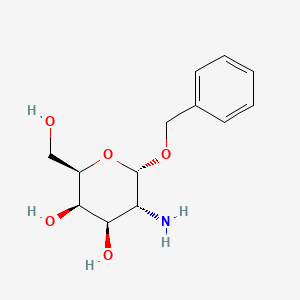

methyl alpha-D-lyxopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl alpha-D-lyxopyranoside is a type of glycosyl compound . It is a biochemical reagent that is commonly used in various scientific research .

Synthesis Analysis

The synthesis of methyl alpha-D-lyxopyranoside and similar compounds has been a topic of interest in the scientific community . For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .Molecular Structure Analysis

The molecular formula of methyl alpha-D-lyxopyranoside is C7H14O6, and its molecular weight is 194.18 . The structure of this compound includes a pyranose ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Methyl alpha-D-lyxopyranoside can participate in various chemical reactions. For example, it has been used in the reaction of some methyl-pyranoside chlorosulfate ester derivatives with aluminum chloride .Physical And Chemical Properties Analysis

Methyl alpha-D-lyxopyranoside is a solid at 20°C . It is white to almost white in color and has a specific rotation of +77.0 to +82.0 degrees . It is also soluble in water .Applications De Recherche Scientifique

Methyl alpha-D-lyxopyranoside has been utilized in the synthesis of other compounds, such as methyl-3-amino-3-deoxy-alpha-D,L-lyxopyranoside, through various chemical processes including hydroboration, oxidation, and methanolysis (Picq, Anker, & Pachéco, 1984).

It serves as an intermediate in the preparation of derivatives of methyl beta-D-xylopyranoside, involving steps like regioselective enzymatic acetylation and deacetylation (Mastihubová, Mastihuba, & Biely, 2004).

Methyl alpha-D-mannopyranoside, a related compound, has been tested for its ability to prevent urinary tract infections in mice caused by Escherichia coli, indicating potential applications in infection prevention (Aronson et al., 1979).

The compound has also been involved in the development of transformations of monosaccharides by selective inversion, which is significant in the field of organic chemistry (Miethchen & Rentsch, 1994).

It has been used in nucleophilic substitution reactions of pyranose polytosylates, contributing to the understanding of chemical reactions in carbohydrate chemistry (McGeary, Amini, Tang, & Toth, 2004).

In medicinal chemistry, derivatives of methyl alpha-D-lyxopyranoside have been synthesized for biological evaluation as potential antitumor agents (Pejanovic et al., 2003).

Orientations Futures

The future directions of research on methyl alpha-D-lyxopyranoside could involve further exploration of its synthesis, chemical reactions, and applications. For example, β-xylopyranosides, which are similar to methyl alpha-D-lyxopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-VANKVMQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl alpha-D-lyxopyranoside | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)